N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide
Description
N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide is a compound that has gained attention in scientific research due to its potential applications in various fields. This compound is known for its unique structure, which includes a benzotriazole ring, making it a subject of interest in both organic chemistry and material science.
Properties
IUPAC Name |
N-[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-15-8-10-18(11-9-15)26-24-20-12-16(2)19(14-21(20)25-26)23-22(27)13-17-6-4-3-5-7-17/h3-12,14H,13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPDSBUIDGSRFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide typically involves the following steps:
Formation of the Benzotriazole Ring: The benzotriazole ring is formed through the cyclization of an appropriate precursor, such as 2-nitroaniline, with a diazonium salt.
Substitution Reactions: The methyl and phenyl groups are introduced through substitution reactions, often using reagents like methyl iodide and phenylboronic acid.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of the benzotriazole derivative with phenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzotriazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a stabilizer for polymers and as a UV absorber in coatings.
Biology: Investigated for its potential to inhibit the growth of cancer cells and induce apoptosis.
Medicine: Explored for its use in photodynamic therapy, where it acts as a photosensitizer to generate reactive oxygen species.
Industry: Utilized in the development of UV-absorbing coatings and stabilizers for polymers.
Mechanism of Action
The mechanism of action of N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is essential for cell growth and survival. This inhibition leads to the induction of apoptosis in cancer cells. Additionally, the compound’s UV-absorbing properties are attributed to its ability to absorb and dissipate UV radiation, protecting materials from UV-induced degradation.
Comparison with Similar Compounds
Similar Compounds
- 3-isopropoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide
- N-{[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-propoxybenzamide
Uniqueness
N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide is unique due to its specific substitution pattern on the benzotriazole ring, which imparts distinct chemical and physical properties. Its ability to inhibit the PI3K/Akt/mTOR pathway and its UV-absorbing capabilities make it particularly valuable in both medical and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
